molecular formula C7H10N2O B13937122 3-allyl-4-methyl-1H-imidazol-2-one

3-allyl-4-methyl-1H-imidazol-2-one

Cat. No.: B13937122
M. Wt: 138.17 g/mol
InChI Key: JFVPKFXEMVOXJN-UHFFFAOYSA-N
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Description

3-allyl-4-methyl-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an allyl group at the 3-position and a methyl group at the 4-position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-4-methyl-1H-imidazol-2-one can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzyl alcohol, followed by reaction with tosylamine to form the imidazole ring .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes typically include the use of catalysts, controlled reaction conditions, and purification steps to isolate the desired product. The specific methods for industrial production of this compound may vary depending on the scale and desired application .

Chemical Reactions Analysis

Types of Reactions

3-allyl-4-methyl-1H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce new functional groups at the allyl or methyl positions .

Scientific Research Applications

3-allyl-4-methyl-1H-imidazol-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-allyl-4-methyl-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a drug or a catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-allyl-4-methyl-1H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-methyl-3-prop-2-enyl-1H-imidazol-2-one

InChI

InChI=1S/C7H10N2O/c1-3-4-9-6(2)5-8-7(9)10/h3,5H,1,4H2,2H3,(H,8,10)

InChI Key

JFVPKFXEMVOXJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)N1CC=C

Origin of Product

United States

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